2-{(2S)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
The compound 2-{(2S)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-isoindol-1-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a chlorophenyl group, and an isoindoline moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2S)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the construction of the isoindoline moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve halogenation reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Construction of the Isoindoline Moiety: This can be done through cyclization reactions involving phthalic anhydride and appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{(2S)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-isoindol-1-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-{(2S)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-isoindol-1-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(2S)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-{(2S)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-isoindol-1-one: can be compared with similar compounds such as:
- 4-Phenoxyaniline Compound with Tetrachlorostannane : This compound features a phenoxyaniline structure and is used in various chemical applications.
- Ethyl Acetoacetate : This compound is widely used as a chemical intermediate and features keto-enol tautomerism.
The uniqueness of This compound lies in its complex structure and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C24H27ClN2O3 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-[(2S)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3H-isoindol-1-one |
InChI |
InChI=1S/C24H27ClN2O3/c1-16(2)21(27-15-17-5-3-4-6-20(17)22(27)28)23(29)26-13-11-24(30,12-14-26)18-7-9-19(25)10-8-18/h3-10,16,21,30H,11-15H2,1-2H3/t21-/m0/s1 |
InChI Key |
XBLGTAGBTZYBGL-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)O)N3CC4=CC=CC=C4C3=O |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)O)N3CC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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